(E)-Hex-3-en-1-ol-d2

Catalog No.
S15743237
CAS No.
M.F
C6H12O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Hex-3-en-1-ol-d2

Product Name

(E)-Hex-3-en-1-ol-d2

IUPAC Name

(E)-3,4-dideuteriohex-3-en-1-ol

Molecular Formula

C6H12O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+/i3D,4D

InChI Key

UFLHIIWVXFIJGU-SWIHUIHJSA-N

Canonical SMILES

CCC=CCCO

Isomeric SMILES

[2H]/C(=C(/[2H])\CCO)/CC

(E)-Hex-3-en-1-ol-d2, also known as trans-3-hexen-1-ol-d2, is a deuterated form of (E)-hex-3-en-1-ol, which is an aliphatic alcohol classified under fatty alcohols. Its molecular formula is C6H12OC_6H_{12}O, with a molecular weight of approximately 100.1589 g/mol. This compound features a double bond between the third and fourth carbon atoms in its chain, contributing to its unsaturated nature. The presence of deuterium (d2) indicates that two hydrogen atoms in the molecule are replaced by deuterium isotopes, which can be useful in various chemical and biological studies.

Typical for alcohols and unsaturated compounds:

  • Oxidation: The hydroxyl group can be oxidized to form (E)-hex-3-enal-d2.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Hydrogenation: The double bond can be hydrogenated to form (E)-hexan-1-ol-d2.
  • Rearrangement: Under certain conditions, it may undergo rearrangement reactions typical of alkenes.

These reactions are significant for synthetic applications and understanding the compound's reactivity in various environments .

The synthesis of (E)-hex-3-en-1-ol-d2 can be achieved through various methods:

  • Deuterated Alcohol Synthesis: Starting from commercially available deuterated precursors, such as deuterated propylene or butyric acid, followed by hydroformylation or other alkene functionalization techniques.
  • Reduction of Aldehydes: Using deuterated reducing agents to convert the corresponding aldehyde into the alcohol form.
  • Isomerization: Converting (Z)-hexen-1-ol-d2 to (E)-hexen-1-ol-d2 through catalytic isomerization processes.

These methods allow for the production of the compound with high isotopic purity and yield .

(E)-Hex-3-en-1-ol-d2 has several applications:

  • Flavoring Agent: Used in food chemistry for flavor profiling due to its pleasant green and fruity aroma.
  • Fragrance Industry: Employed as a scent component in perfumes and cosmetics.
  • Analytical Chemistry: Acts as an internal standard in mass spectrometry and other analytical techniques due to its unique isotopic signature.
  • Biochemical Research: Utilized in studies involving metabolic pathways where tracking the movement of molecules is essential .

Interaction studies involving (E)-hex-3-en-1-ol-d2 often focus on its reactivity with other biological molecules or environmental factors:

  • Gas-phase Reactions: Research indicates that it reacts with hydroxyl radicals in the atmosphere, which is crucial for understanding its environmental fate .
  • Biological Interactions: Studies may explore how this compound interacts with receptors or enzymes within biological systems, particularly in plant biology or ecology.

These interactions help elucidate the role of this compound in both natural and synthetic environments.

Several compounds share structural similarities with (E)-hex-3-en-1-ol-d2, each possessing unique properties:

Compound NameChemical FormulaNotable Features
(Z)-Hex-3-en-1-olC6H12OGeometric isomer with different aroma characteristics
1-HexanolC6H14OSaturated alcohol; lacks double bond
3-Hexenyl acetateC8H14O2Ester derivative contributing fruity aromas
4-Hexenoic acidC6H10O2Unsaturated fatty acid used in various applications

The uniqueness of (E)-hex-3-en-1-ol-d2 lies in its specific structural configuration as well as its isotopic labeling, which provides distinct advantages for research and application purposes compared to these similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

102.101368494 g/mol

Monoisotopic Mass

102.101368494 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-15-2024

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